molecular formula C22H22ClNO4 B2884122 Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 72616-25-2

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B2884122
CAS No.: 72616-25-2
M. Wt: 399.87
InChI Key: YCIPLRSQHFHPRU-UHFFFAOYSA-N
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Description

Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate is an ester derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). The parent compound, indomethacin, features a carboxylic acid group at the C3 position of the indole ring, which is replaced by an isopropyl ester in this derivative .

The synthesis of this compound likely follows esterification protocols similar to those described for analogs in the evidence. For example, 5-chloropyridin-3-yl and methyl esters of the same indole core were synthesized via carbodiimide-mediated coupling between the carboxylic acid and the respective alcohol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIPLRSQHFHPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Synthesis

The indole scaffold is typically synthesized via the Fischer indole synthesis or modified Madelung cyclization. A representative protocol involves condensing 4-methoxy-2-methylphenylhydrazine with a ketone precursor under acidic conditions. For example:

  • Step 1 : Reaction of 4-methoxy-2-methylphenylhydrazine with ethyl levulinate in acetic acid at 80°C for 12 hours forms the 2-methyl-5-methoxyindole intermediate.
  • Step 2 : The intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (melting point: 132–134°C).

N-Acylation with 4-Chlorobenzoyl Chloride

The indole nitrogen is acylated using 4-chlorobenzoyl chloride under Schotten-Baumann conditions:

  • Reagents : 4-Chlorobenzoyl chloride (1.2 equiv), aqueous sodium hydroxide (2.5 M), dichloromethane (DCM).
  • Procedure : The indole intermediate is dissolved in DCM and cooled to 0°C. Aqueous NaOH is added dropwise, followed by 4-chlorobenzoyl chloride. The mixture is stirred at room temperature for 6 hours, yielding 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole (85% yield).

Acetic Acid Side-Chain Introduction

The acetoxyisopropyl group is introduced via nucleophilic acyl substitution:

  • Step 1 : The 3-position of the indole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.
  • Step 2 : The brominated product undergoes a Friedel-Crafts alkylation with isopropyl acetoacetate in the presence of AlCl₃, forming the acetylated intermediate.

Esterification and Final Product Isolation

The acetic acid derivative is esterified with isopropyl alcohol using a Mitsunobu reaction:

  • Conditions : Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), anhydrous tetrahydrofuran (THF), 0°C to room temperature.
  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the title compound as a pale-yellow oil (73% yield).

Reaction Optimization and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts for C–C bond formation. For instance:

  • Catalyst : Pd(AmPhos)₂Cl₂ (0.25 mol%) with AmPhos ligand (0.5 mol%) in ethyl acetate at 55°C under argon.
  • Efficiency : This system achieves 89% conversion in 23 hours, minimizing side products like dehalogenated byproducts.

Solvent and Temperature Effects

  • Optimal Solvents : Ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) enhance solubility of aromatic intermediates.
  • Temperature Control : Reactions conducted at 55–70°C improve kinetics without promoting decomposition.

Analytical Validation and Impurity Control

Chromatographic Analysis

  • HPLC Conditions : C18 column, mobile phase of acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
  • Retention Time : 8.2 minutes, with resolution >2.0 from indomethacin isopropyl ester.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.88 (s, 1H, indole-H), 5.10 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 1.25 (d, J = 6.2 Hz, 6H, CH(CH₃)₂).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1260 cm⁻¹ (C–O–C).

Industrial-Scale Production Challenges

Purification Strategies

  • Crystallization : Use of ethanol/water mixtures (3:1) removes unreacted 4-chlorobenzoyl chloride.
  • Distillation : Short-path distillation under reduced pressure (15 mmHg) isolates the ester from allyl bromide byproducts.

Regulatory Compliance

  • Impurity Thresholds : The compound must constitute <0.15% of indomethacin isopropyl ester formulations per ICH Q3A guidelines.
  • Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) shows no significant decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols are the primary products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzoyl group enhances its binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Insights

  • Ester Derivatives :

    • The 5-chloropyridin-3-yl ester (11a) demonstrated potent inhibition of SARS-CoV-2 3CL protease (IC50: 1.2 µM), highlighting the role of aromatic esters in targeting viral enzymes .
    • The methyl ester (CAS 1601-18-9) is utilized as a stable intermediate in drug development, with storage requiring refrigeration (2–8°C) to prevent hydrolysis .
    • The propargyl ester was designed for covalent immobilization on polymer surfaces, enabling localized anti-inflammatory effects in surgical implants .
  • Amide Derivatives :

    • Compound 14 (methylsulfonamide) exhibited moderate COX-2 selectivity (COX-2 IC50: 2.91 µM vs. COX-1 IC50: 4.14 µM), suggesting that sulfonamide groups enhance target engagement compared to esters .
    • Compound 31 (trifluoromethyl sulfonamide) showed improved selectivity (COX-2 IC50: 4.73 µM vs. COX-1 IC50: 4.99 µM), likely due to the electron-withdrawing trifluoromethyl group enhancing binding affinity .
  • Its high purity (99.76%) underscores robust synthetic optimization .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Ester derivatives generally exhibit higher logP values than the parent carboxylic acid (indomethacin logP: ~4.27), which may improve blood-brain barrier penetration. For example, the methyl ester’s calculated logP is ~4.5, while the isopropyl ester is likely higher (~5.0).

Biological Activity

Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate, commonly referred to as Isopropyl Indomethacin Ester, is a synthetic compound derived from indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate is C22H22ClNOC_{22}H_{22}ClNO, with a molecular weight of approximately 371.81 g/mol. The compound features an indole moiety, a chlorobenzoyl group, and an ester functionality that enhances its lipophilicity, potentially improving bioavailability compared to its parent compound indomethacin .

Isopropyl Indomethacin Ester exhibits biological activity primarily through mechanisms similar to those of indomethacin. These include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Like other NSAIDs, it likely inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against certain bacterial strains .

Anti-inflammatory Properties

Research indicates that Isopropyl Indomethacin Ester may have significant anti-inflammatory effects. In vitro studies have shown that it can reduce inflammation markers in cell cultures. For example:

  • Cell Culture Studies : In vitro experiments demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with Isopropyl Indomethacin Ester.

Antimicrobial Effects

The compound has also shown promise in antimicrobial applications:

  • Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC for various bacterial strains, indicating effective inhibition at specific concentrations. For instance, MIC values were found to be lower than those of standard antibiotics in some cases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Isopropyl Indomethacin Ester with various biological targets. These studies suggest:

  • Binding Affinity : The compound effectively binds to receptors involved in inflammation and bacterial resistance mechanisms, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Isopropyl Indomethacin Ester, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
Indomethacin Methyl EsterC20H16ClNO4Known anti-inflammatory properties; widely studied
Octyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetateC24H30ClNO4Exhibits similar biological activity but has a longer alkyl chain
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acidC20H18ClNO3A carboxylic acid variant; shows different solubility and reactivity

Q & A

Q. Example Table: Synthesis of Related Esters

Ester DerivativeReagents/ConditionsYieldReference
Methyl esterMethyl bromoacetate, oxalyl chloride49%
Ethyl esterEthanol, H₂SO₄17%
Isopropyl ester*Isopropyl alcohol, CDI~30%†

*Synthesized analogously to methyl/ethyl esters. †Estimated based on similar procedures.

What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent positions and ester formation. Key signals include:
    • ~δ 5.0–5.2 ppm (isopropyl methine proton) .
    • δ 3.6–3.8 ppm (OCH₃ and ester methyl groups) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₅ClNO₄: 450.1443) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

How does the isopropyl ester modification influence biological activity compared to the parent acid (indomethacin)?

Advanced
The ester group enhances lipophilicity, potentially improving membrane permeability but reducing COX-1/2 inhibition. Key findings:

  • Anticancer activity : Analogous indole derivatives (e.g., 10j–10m) show IC₅₀ values of 2.91–4.99 μM against cancer cells, linked to Bcl-2/Mcl-1 inhibition .
  • COX selectivity : Esterification shifts selectivity; phenethyl amide derivatives exhibit COX-2 specificity (IC₅₀ = 0.15 μM vs. COX-1 IC₅₀ = 10 μM) .

Q. Methodological Insight :

  • Perform enzyme inhibition assays (COX-1/2) and cell viability tests (e.g., MTT assay) to compare activity profiles .

What computational tools predict metabolic soft spots in this compound, and how can design mitigate rapid metabolism?

Q. Advanced

  • MetaSite : Predicts cytochrome P450 (CYP3A4/2D6)-mediated oxidation sites. For indomethacin derivatives, primary sites include:
    • O-demethylation of the 5-methoxy group.
    • Hydrolysis of the ester bond .
  • Design strategies :
    • Introduce electron-withdrawing groups (e.g., fluorine) to stabilize the ester against hydrolysis.
    • Replace metabolically labile substituents (e.g., 5-methoxy → 5-ethoxy) .

How can impurities in the compound be detected and quantified during synthesis?

Advanced
Common impurities include:

  • Parent acid : Residual indomethacin (HPLC retention time ~8.2 min, C18 column) .
  • Related esters : Methyl or ethyl esters from incomplete purification (differentiate via HRMS) .

Q. Method :

  • Use gradient HPLC (ACN/water + 0.1% TFA) with UV/Vis detection.
  • Limit of quantification (LOQ): ≤0.1% for major impurities .

What structural insights can crystallography provide for this compound?

Basic
X-ray crystallography reveals:

  • Conformation : Planar indole core with the 4-chlorobenzoyl group orthogonal to the methoxy substituent.
  • Intermolecular interactions : Hydrogen bonding between ester carbonyl and adjacent methoxy groups stabilizes the crystal lattice .

Q. Procedure :

  • Grow single crystals via slow evaporation (solvent: CHCl₃/hexane).
  • Refine structure using SHELXL .

How do substituent variations on the indole core affect structure-activity relationships (SAR)?

Q. Advanced

Substituent ModificationBiological ImpactReference
5-Methoxy → 5-EthoxyIncreased metabolic stability
2-Methyl → 2-EthylReduced COX-2 selectivity
4-Chlorobenzoyl → 3,4-DichlorobenzoylEnhanced cytotoxicity (IC₅₀ = 1.42 μM)

Q. Method :

  • Synthesize analogs via modular substitutions and test in bioassays .

What formulation challenges arise from the compound’s physicochemical properties?

Q. Basic

  • Low aqueous solubility : Address via nanoemulsions or co-solvents (e.g., PEG 400).
  • Hydrolysis sensitivity : Store at −20°C in anhydrous conditions .

How stable is the compound under physiological conditions, and what degradation products form?

Q. Advanced

  • In vitro stability :
    • Half-life in plasma : ~2 hours (ester hydrolysis to indomethacin) .
    • Degradation products : 4-chlorobenzoic acid (via ester cleavage) .
      Analytical Method :
  • Incubate in simulated gastric fluid (pH 1.2) and monitor via LC-MS .

What in silico models are available to predict binding affinity to therapeutic targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predict interactions with Bcl-2/Mcl-1 (anticancer targets) or COX-2 .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., ester carbonyl) for target engagement .

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